4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide
Description
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-2-6-15-18(27-24-23-15)19(26)21-12-5-10-16(25)22-14-9-3-7-13-8-4-11-20-17(13)14/h3-4,7-9,11H,2,5-6,10,12H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUYPQUPSAIQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways.
Biology
The biological activity of 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide positions it as a candidate for drug discovery. Research indicates that it may target specific enzymes or receptors, making it valuable in pharmacological studies.
Medicine
Potential therapeutic applications include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Its structure indicates possible anti-inflammatory effects.
- Antimicrobial Activity : The compound exhibits promising results against various microbial strains .
Industrial Applications
In industry, this compound can be utilized in developing new materials with specialized properties. Applications include:
- Polymers : Enhancements in polymer properties through incorporation of the compound.
- Coatings : Development of coatings with improved durability and resistance due to the thiadiazole ring's stability.
Case Studies
- Anticancer Research : A study evaluated the compound's efficacy against breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
- Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values around 5 µM), indicating its potential as an antimicrobial agent .
- Polymer Development Experimentation : Researchers incorporated this compound into polymer matrices to enhance thermal stability and mechanical strength. The modified polymers showed improved performance characteristics compared to unmodified controls.
Mechanism of Action
The mechanism of action of 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would typically involve:
Table 1: Hypothetical Comparison Framework (Missing Data)
| Compound Name | Structural Features | Bioactivity (e.g., IC₅₀) | Crystallographic Data (Å) | Reference |
|---|---|---|---|---|
| Target Compound | Thiadiazole + Quinoline + Butanamide | N/A | N/A | N/A |
| 4-Methylthiadiazole-N-phenylbutanamide | Thiadiazole + Phenyl + Butanamide | N/A | N/A | N/A |
| Quinolin-8-yl-acetamide derivatives | Quinoline + Acetamide | N/A | N/A | N/A |
Key Limitations:
- Crystallographic Tools: SHELX (e.g., SHELXL ) and ORTEP-3 are used for refining crystal structures and generating thermal ellipsoid diagrams, respectively.
- Structural Analogues: No information is provided on compounds with similar scaffolds (e.g., variations in thiadiazole substituents, linker length, or quinoline modifications).
Critical Analysis of Evidence
- SHELX (–2): Used for refining small-molecule and macromolecular crystal structures . If crystallographic data for the compound existed, SHELXL would refine bond lengths/angles, while SHELXE could assist in phasing .
Biological Activity
The compound 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS No. 1251574-54-5) is a complex organic molecule that incorporates a quinoline moiety and a thiadiazole ring. This structural combination is significant for its potential biological activities, which are of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the thiadiazole ring is particularly notable as it is associated with various biological activities, including antimicrobial and anticancer properties. The quinoline component is also known for its efficacy in targeting several biological pathways.
Anticancer Activity
Research indicates that compounds with thiadiazole and quinoline structures exhibit significant anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer) .
A comparative analysis of similar compounds reveals that modifications to the thiadiazole or quinoline moieties can enhance their effectiveness against specific cancer types. For example, derivatives that incorporate additional functional groups have shown improved binding affinity to cancer-related targets .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. In vitro assays demonstrated that derivatives of thiadiazole exhibited considerable inhibitory activity against MAO-A and MAO-B isoforms .
The following table summarizes the IC50 values for selected thiadiazole derivatives:
| Compound | IC50 (μM) | MAO-A Inhibition |
|---|---|---|
| Compound 6b | 0.060 ± 0.002 | High |
| Compound 6c | 0.241 ± 0.011 | Moderate |
| Reference Inhibitor (Moclobemide) | 0.045 ± 0.005 | High |
This data suggests that the structural characteristics of the thiadiazole ring significantly influence the inhibitory potency against MAO enzymes.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties . Compounds containing this moiety have demonstrated activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
The mechanisms underlying the biological activities of 4-[(4-propyl-1,2,3-thiadiazol-5-yl)formamido]-N-(quinolin-8-yl)butanamide are multifaceted:
- Targeting Enzymes : The compound may interact with specific enzymes involved in cancer progression or neurotransmitter degradation.
- Receptor Modulation : It could modulate receptor activity linked to cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Study on Anticancer Efficacy : A study comparing the anticancer effects of various quinoline-thiadiazole derivatives found that modifications to the side chains significantly impacted their efficacy against lung cancer cells .
- MAO Inhibition Research : Another study focused on synthesizing new thiadiazole derivatives demonstrated their potential as MAO inhibitors, providing insights into their pharmacological profiles and suggesting further development for treating depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
